

alpha-Conidendrin CAS number and molecular formula

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Compound of Interest

Compound Name: *alpha-Conidendrin*

Cat. No.: *B1669421*

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α -Conidendrin: A Technical Guide for Researchers

CID: 457194 CAS Number: 518-55-8 Molecular Formula: $C_{20}H_{20}O_6$

Abstract

alpha-Conidendrin, a lignan predominantly found in the genus *Tsuga*, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of **alpha-Conidendrin**, with a focus on its physicochemical properties, and established biological activities, including its anticancer, antioxidant, and anti-inflammatory effects. Detailed experimental protocols for key assays and elucidated signaling pathways are presented to support researchers and professionals in drug development.

Physicochemical Properties of alpha-Conidendrin

Property	Value	Reference
CAS Number	518-55-8	[1][2]
Molecular Formula	C ₂₀ H ₂₀ O ₆	[1][2]
Molecular Weight	356.37 g/mol	[1]
Synonyms	(-)-α-Conidendrin, Tsugalactone, NSC 4586	[1][2]

Biological Activities and Mechanisms of Action

alpha-Conidendrin has demonstrated a range of biological activities, with its anticancer properties being the most extensively studied.

Anticancer Activity

alpha-Conidendrin exhibits potent antiproliferative effects against breast cancer cell lines, notably MCF-7 and MDA-MB-231. Its mechanism of action involves the induction of apoptosis and cell cycle arrest.

Apoptosis Induction: Treatment with **alpha-Conidendrin** leads to a significant increase in apoptotic cell death in a concentration-dependent manner. For instance, after 48 hours of treatment, the percentage of apoptotic MCF-7 and MDA-MB-231 cells increases with concentrations of 20, 30, and 40 μM.

Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest, contributing to its antiproliferative effects.

The underlying molecular mechanism for its anticancer activity involves the modulation of key regulatory proteins. Specifically, **alpha-Conidendrin** upregulates the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical factor in initiating the mitochondrial pathway of apoptosis, leading to the activation of caspases and subsequent cell death.

Antioxidant Activity

alpha-Conidendrin possesses antioxidant properties, which can be quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This activity is attributed to its ability to donate a hydrogen atom, thereby neutralizing free radicals.

Anti-inflammatory Activity

Preliminary evidence suggests that **alpha-Conidendrin** has anti-inflammatory effects. Lignans, as a class of compounds, are known to modulate inflammatory pathways, and it is hypothesized that **alpha-Conidendrin** may exert its effects through the inhibition of pro-inflammatory signaling cascades, such as the NF- κ B pathway.

Key Experimental Protocols

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

- **Cell Seeding:** Plate breast cancer cells (MCF-7 or MDA-MB-231) in a 96-well plate at a suitable density and allow them to adhere overnight.
- **Treatment:** Treat the cells with varying concentrations of **alpha-Conidendrin** (e.g., 10, 20, 40, 80, 100 μ M) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).
- **MTT Addition:** Following incubation, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
- **Data Analysis:** Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of **alpha-Conidendrin** that inhibits 50% of cell growth).

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is employed to analyze the distribution of cells in different phases of the cell cycle.

- **Cell Culture and Treatment:** Culture cells and treat them with **alpha-Conidendrin** at the desired concentrations for the appropriate time.
- **Cell Harvesting and Fixation:** Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.
- **Staining:** Wash the fixed cells with PBS and then stain with a solution containing propidium iodide and RNase A.
- **Flow Cytometry Analysis:** Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of PI.
- **Data Interpretation:** The resulting DNA histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by **alpha-Conidendrin**.

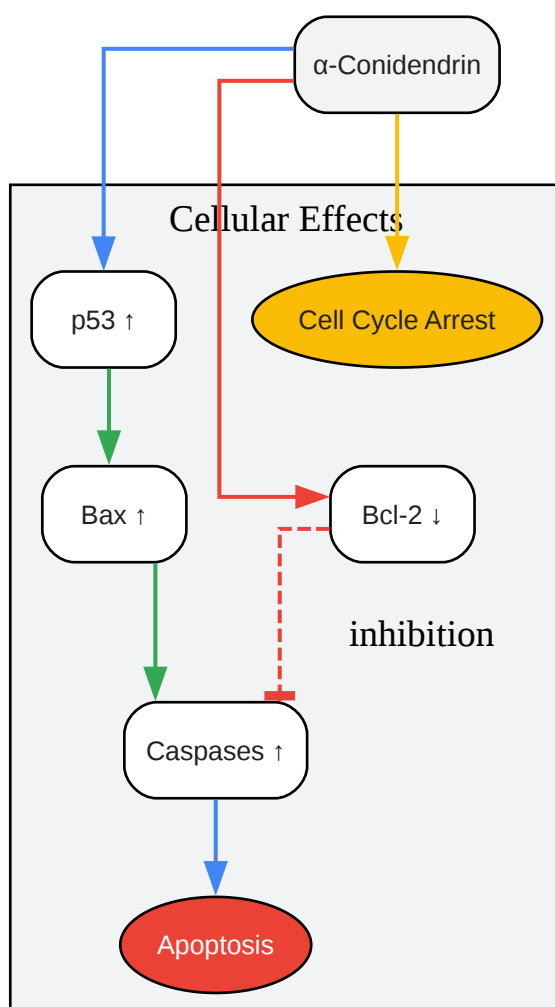
- **Protein Extraction:** Lyse the treated and control cells in a suitable lysis buffer to extract total protein.
- **Protein Quantification:** Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
- **SDS-PAGE:** Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- **Immunoblotting:** Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the target proteins (e.g., p53, Bax, Bcl-2, and a loading

control like β -actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Densitometry Analysis: Quantify the intensity of the protein bands relative to the loading control to determine the changes in protein expression.

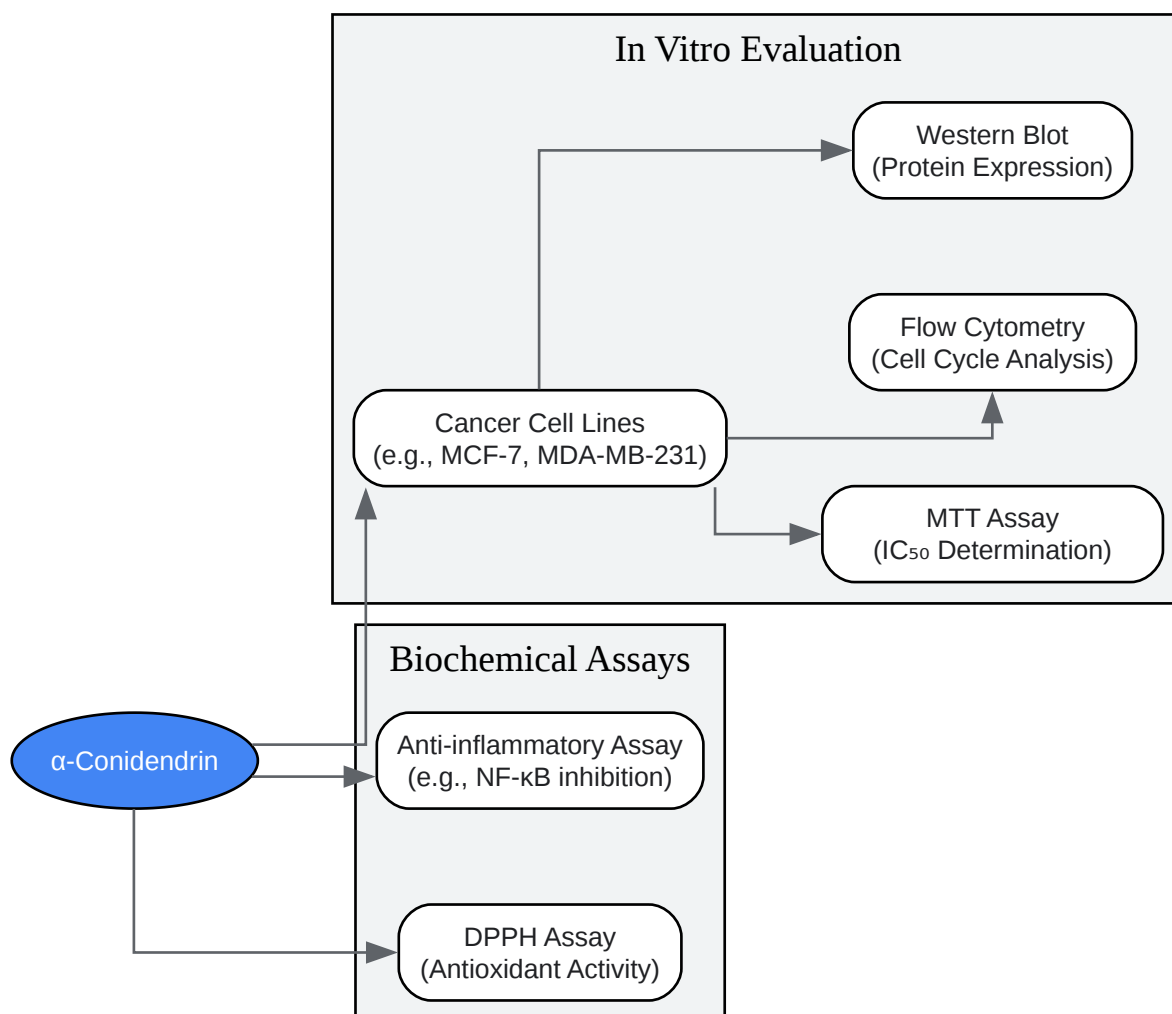
Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathway modulated by **alpha-Conidendrin** in cancer cells and a general workflow for its evaluation.



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Caption: Anticancer mechanism of α -Conidendrin.



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Caption: Experimental workflow for α -Conidendrin.

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